molecular formula C20H20N4O5S B2903582 methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate CAS No. 1305253-61-5

methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate

Cat. No. B2903582
CAS RN: 1305253-61-5
M. Wt: 428.46
InChI Key: CNZCJEVXJAZYEJ-UHFFFAOYSA-N
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Description

Methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes.

Mechanism of Action

Target of Action

The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . β-catenin is a key component of the Wnt signaling pathway, which is involved in cellular proliferation and differentiation .

Mode of Action

The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inducing the degradation of β-catenin, the compound inhibits Wnt signaling-dependent proliferation of cancer cells . This results in the suppression of tumor growth .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 25 mg/ml , suggesting good solubility. The compound is typically stored at 2-8°C , indicating stability under refrigerated conditions.

Result of Action

The molecular effect of this compound’s action is the degradation of β-catenin, leading to the inhibition of the Wnt signaling pathway . On a cellular level, this results in the suppression of Wnt-dependent cancer cell proliferation . In vivo, daily intraperitoneal injection of the compound has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO or similar solvents are present . Additionally, the compound’s stability at 2-8°C suggests that it may be less stable and potentially less effective at higher temperatures .

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the effects of inhibiting carbonic anhydrase without affecting other physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer, epilepsy, and inflammation. Another area of interest is the use of this compound as a diagnostic tool for certain diseases, such as glaucoma and osteoporosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate involves several steps, including the condensation of 4-methylbenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid to form 3-methyl-5-(4-methylbenzoyl)-1H-pyrazole. This intermediate is then treated with sulfamide to form 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole. Finally, the amide group of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole is reacted with methyl 3-amino-4-benzoic acid to form this compound.

Scientific Research Applications

Methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of carbonic anhydrase, which is involved in many physiological processes, including acid-base balance, respiration, and ion transport. This compound has been shown to have anticancer, anticonvulsant, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for certain diseases, such as glaucoma and osteoporosis.

properties

IUPAC Name

methyl 3-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-12-7-9-15(10-8-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-16-6-4-5-14(11-16)20(26)29-3/h4-11,13,17,19,22-24H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUBSXXVMVRAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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